3,3-Dimethylheptan-2-one: Structural Analysis and Synthetic Utility
3,3-Dimethylheptan-2-one: Structural Analysis and Synthetic Utility
This guide details the chemical properties, structural characteristics, and synthetic methodologies for 3,3-Dimethylheptan-2-one , a sterically hindered ketone utilized as a specialized intermediate in organic synthesis and fragrance chemistry.
Executive Summary
3,3-Dimethylheptan-2-one (CAS: 50337-01-4) is a saturated aliphatic ketone characterized by a gem-dimethyl group at the
Chemical Identity & Structure
The molecule consists of a heptan-2-one backbone with two methyl substitutions at the C3 position. The quaternary carbon at C3 creates a "neopentyl-like" environment adjacent to the carbonyl, reducing susceptibility to nucleophilic attack.
| Identifier | Value |
| IUPAC Name | 3,3-Dimethylheptan-2-one |
| CAS Registry Number | 50337-01-4 |
| Molecular Formula | |
| SMILES | CCCCC(C)(C)C(=O)C |
| InChIKey | BFOHIWPVMRNQNL-UHFFFAOYSA-N |
| Molecular Weight | 142.24 g/mol |
3D Conformational Analysis
The gem-dimethyl group forces the butyl chain and the acetyl group into a conformation that minimizes syn-pentane interactions. This "Thorpe-Ingold" (or gem-dimethyl) effect often accelerates cyclization reactions where this ketone is a tethered intermediate but retards intermolecular addition reactions due to steric shielding of the carbonyl carbon.
Physicochemical Properties[2][3][4][5][6][7][8][9]
The following data summarizes the physical profile of 3,3-dimethylheptan-2-one. Note that due to its specific isomeric nature, some values are predicted based on high-fidelity group contribution methods and homologue extrapolation (e.g., 3,3-dimethyl-2-pentanone).
| Property | Value / Range | Note |
| Appearance | Colorless to pale yellow liquid | Standard state |
| Boiling Point | 172°C - 176°C | Predicted @ 760 mmHg |
| Density | @ 25°C | |
| LogP (Octanol/Water) | ~2.8 - 2.9 | Lipophilic |
| Refractive Index ( | 1.418 - 1.422 | Estimated |
| Flash Point | ~45°C - 50°C | Flammable (Cat 3) |
| Solubility | Insoluble in water; Miscible in EtOH, |
Synthesis & Production
Direct methylation of 2-heptanone often yields a mixture of regioisomers (1,1-dimethyl, 1,3-dimethyl, and 3,3-dimethyl). To ensure high purity for research or pharmaceutical applications, a regiospecific "bottom-up" approach starting from 2,2-dimethylhexanoic acid is the preferred protocol.
Recommended Protocol: Organometallic Addition to Acid Chloride
This method avoids the regio-selectivity issues of enolate alkylation by constructing the ketone from a pre-formed quaternary carbon skeleton.
Reaction Scheme
-
Activation: Conversion of 2,2-dimethylhexanoic acid to the acid chloride.
-
Coupling: Reaction with Lithium Dimethylcuprate (Gilman Reagent) or Methylmagnesium bromide with
catalyst.
Figure 1: Regiospecific synthesis via acid chloride intermediate.
Detailed Methodology
-
Preparation of Acid Chloride:
-
Charge a flask with 2,2-dimethylhexanoic acid (1.0 eq) under
. -
Add Thionyl Chloride (
) (1.2 eq) dropwise at 0°C. -
Heat to reflux for 2 hours until gas evolution ceases.
-
Remove excess
under vacuum to yield the crude acid chloride.
-
-
Gilman Reagent Addition (Standard):
-
In a separate vessel, prepare
by adding MeLi (2.0 eq) to CuI (1.0 eq) in anhydrous THF at -78°C. -
Add the crude acid chloride (dissolved in THF) slowly to the cuprate solution at -78°C.
-
Stir for 1 hour, then quench with saturated
solution. -
Workup: Extract with diethyl ether, dry over
, and concentrate. Purify via vacuum distillation.
-
Spectroscopic Characterization
The gem-dimethyl group provides a distinct NMR fingerprint that differentiates this molecule from other heptanone isomers.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 0.89 | Triplet ( | 3H | Terminal | |
| 1.15 | Singlet | 6H | gem-Dimethyl (C3) | |
| 1.25 - 1.35 | Multiplet | 4H | Butyl chain | |
| 1.55 | Multiplet | 2H | Methylene adjacent to quaternary C (C4) | |
| 2.12 | Singlet | 3H | Acetyl | |
| 214.5 | Singlet | C | Carbonyl (C2) | |
| 48.2 | Singlet | C | Quaternary Carbon (C3) | |
| 26.5 | Singlet | Acetyl Methyl (C1) | ||
| 24.8 | Singlet | gem-Dimethyls |
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 142 (weak). -
Base Peak: m/z 43 (
) – Characteristic of methyl ketones. -
Alpha Cleavage: Loss of the butyl-dimethyl fragment is favorable, generating the acetyl cation.
-
McLafferty Rearrangement: Possible involving the
-hydrogen on the butyl chain, though steric bulk may suppress this relative to simple -cleavage.
Reactivity & Stability
Steric Hindrance (The Thorpe-Ingold Effect)
The 3,3-dimethyl substitution creates a "neopentyl" pocket.
-
Nucleophilic Addition: Reactions at the carbonyl (e.g., Grignard addition, oxime formation) are kinetically slower than in 2-heptanone due to the bulk of the adjacent quaternary center.
-
Enolization: Enolization toward C3 is blocked (no
-protons). Enolization can only occur at C1 (kinetic and thermodynamic product are the same), making this ketone useful for specific aldol reactions where regiocontrol is required on the methyl side.
Figure 2: Primary reactivity pathways governed by steric constraints.
Safety & Handling
-
GHS Classification: Flammable Liquid (Category 3).
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation (due to lipophilicity).
-
-
Storage: Store in a cool, well-ventilated area under inert gas (
) to prevent slow autoxidation, although the structure is relatively stable.
References
-
PubChem Compound Summary. (2025). 3,3-Dimethylheptan-2-one (CID 12754195). National Center for Biotechnology Information. Link
-
Organic Syntheses. (1998).[2] Synthesis of
-Lactones by Aldolization: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one. (Methodology reference for gem-dimethyl carbonyl construction). Org. Synth. 75, 116.[2] Link -
GuideChem. (2025). 2,2-Dimethylhexanoic acid (CAS 813-72-9) Properties. (Precursor data). Link
-
NIST Chemistry WebBook. Mass Spectra of Ketone Isomers. National Institute of Standards and Technology.[3] Link
